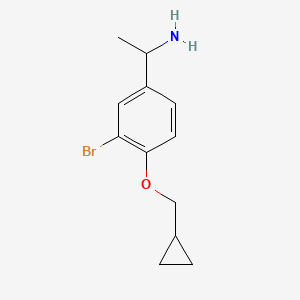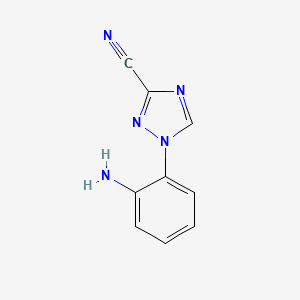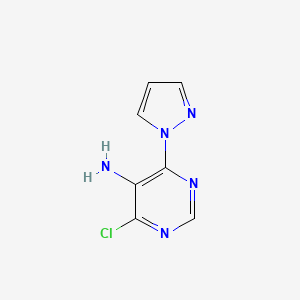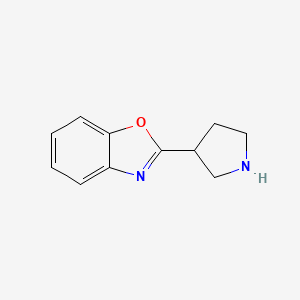
4-(4-Bromophenyl)-3-methylaniline
Vue d'ensemble
Description
4-(4-Bromophenyl)-3-methylaniline (4-Bromo-3-methylaniline), also known as 4-Bromo-3-methyl-m-anisidine, is an aromatic heterocyclic compound commonly used in organic synthesis. It is a colorless, crystalline solid with a melting point of 105-107 °C and a boiling point of 220-222 °C. It is soluble in most organic solvents and slightly soluble in water. 4-Bromo-3-methylaniline is an aromatic amine and is used as a reagent in a variety of organic syntheses.
Applications De Recherche Scientifique
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative
A study by Ennis et al. (1999) explored the synthesis of a biphenyl carboxylic acid derivative via a Pd/C-mediated Suzuki coupling approach, employing 4-bromo-3-methylaniline as a key intermediate. This process was optimized to achieve a 74−76% overall yield on a 41 molar scale, highlighting its potential for large-scale production of pharmaceuticals and organic materials Ennis et al., 1999.
Spectroscopic and XRD Analysis of Bromophenyl Derivative
Demircioğlu et al. (2019) synthesized and characterized (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, conducting comprehensive spectroscopic (FT-IR, UV–Vis) and X-ray diffraction analyses. The study also explored the compound's molecular electrostatic potential, nonlinear optical properties, and interactions with DNA bases, demonstrating its potential in materials science and biological applications Demircioğlu et al., 2019.
Bromoaniline-Based Chemosensors for Metal Ions
Research by Das et al. (2021) developed bromoaniline-based Schiff base chemosensors for detecting Cu2+ and Zn2+ ions, with potential applications in environmental monitoring and biochemical sensing. The study emphasizes the versatility of 4-(4-Bromophenyl)-3-methylaniline derivatives in constructing complex sensing mechanisms Das et al., 2021.
Continuous Synthesis of 4-Bromo-3-methylanisole
Xie et al. (2020) reported a continuous synthesis method for 4-bromo-3-methylanisole, a compound related to 4-(4-Bromophenyl)-3-methylaniline, demonstrating superior selectivity and efficiency compared to traditional batch processes. This research could have implications for the industrial production of dye and pharmaceutical intermediates Xie et al., 2020.
Anticonvulsant Properties of Enaminone Derivatives
Edafiogho et al. (2003) studied the structure and anticonvulsant activity of enaminone derivatives, including those derived from 4-(4-Bromophenyl)-3-methylaniline. The research aimed at understanding the molecular basis of their biological activity, potentially contributing to the development of new therapeutic agents Edafiogho et al., 2003.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWLXUNCREPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)
![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)

amine](/img/structure/B1529334.png)

![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)



![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)
![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)

![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)